molecular formula C20H30BNO4 B6321898 tert-Butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate CAS No. 1224945-51-0

tert-Butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate

Cat. No.: B6321898
CAS No.: 1224945-51-0
M. Wt: 359.3 g/mol
InChI Key: IUTUTSGKQWGIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate is a boronic ester-containing compound featuring:

  • A pyrrolidine ring with a tert-butyl carbamate (Boc) protecting group at the 1-position.
  • A phenyl group substituted at the 2-position of the pyrrolidine, bearing a 5,5-dimethyl-1,3,2-dioxaborinan moiety.

The 5,5-dimethyl-1,3,2-dioxaborinan is a six-membered boronic ester ring, which contrasts with the more common five-membered 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. This structural distinction may confer enhanced stability due to reduced ring strain and altered steric/electronic properties. The compound likely serves as an intermediate in Suzuki-Miyaura cross-coupling reactions or as a building block in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO4/c1-19(2,3)26-18(23)22-12-8-11-17(22)15-9-6-7-10-16(15)21-24-13-20(4,5)14-25-21/h6-7,9-10,17H,8,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTUTSGKQWGIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2C3CCCN3C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-Butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate represents a novel class of organic compounds with potential applications in medicinal chemistry. Its structural components suggest that it may exhibit significant biological activity, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), case studies, and pharmacological evaluations.

The compound features a tert-butyl group , a pyrrolidine ring , and a dioxaborinane moiety , which may influence its interaction with biological targets. The presence of the dioxaborinane can enhance the compound's ability to form complexes with biomolecules, potentially affecting its pharmacodynamics.

Key Structural Features

ComponentDescription
Tert-butylEnhances lipophilicity and membrane penetration
PyrrolidineMay contribute to receptor binding and activity
DioxaborinanePotential for chelation with biological targets

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, research on phenylthiazole derivatives highlighted their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure-activity relationship analysis revealed that modifications in the side chains could enhance antimicrobial potency .

In particular, the incorporation of a pyrrolidine moiety has been linked to moderate activity against Gram-positive bacteria and fungi. For example, derivatives with similar pyrrolidine structures demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL against resistant strains of C. difficile and Candida albicans.

Anticancer Potential

Compounds targeting bromodomains, such as BRD4, have shown promise in cancer treatment due to their role in regulating gene expression associated with oncogenesis. The tert-butyl group in related compounds has been noted for its ability to improve the selectivity and potency of these inhibitors .

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of pyrrolidine derivatives found that certain modifications led to enhanced activity against MRSA strains. The compound's ability to penetrate bacterial membranes was attributed to its hydrophobic tert-butyl group, which improved its bioavailability and duration of action against infections .

Study 2: Cancer Therapeutics

In another investigation focused on bromodomain inhibitors, compounds similar to tert-butyl derivatives were evaluated for their ability to inhibit cancer cell proliferation. The findings suggested that these compounds effectively reduced tumor growth in preclinical models by modulating transcriptional pathways involved in cancer progression .

Pharmacokinetics and Metabolism

Pharmacokinetic studies using simulation software indicated that modifications in the structure of compounds like tert-butyl derivatives could lead to favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Enhanced membrane penetration and metabolic stability were observed, suggesting a longer half-life and sustained biological activity .

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development

  • The incorporation of the dioxaborinane unit is significant for enhancing the pharmacological properties of compounds. Dioxaborinanes are known for their ability to form stable complexes with various biomolecules, which can lead to improved efficacy in drug delivery systems .

Anticancer Activity

  • Research has indicated that compounds containing boron can exhibit anticancer properties. The ability of boron-containing compounds to interact with biological systems suggests potential applications in developing novel anticancer agents .

Organic Synthesis

Reagent in Chemical Reactions

  • The compound can serve as a versatile reagent in organic synthesis, particularly in reactions requiring selective functionalization of aromatic compounds. Its unique structure allows for participation in cross-coupling reactions, which are pivotal in constructing complex organic molecules .

Catalysis

  • Due to its boron content, this compound may also play a role as a catalyst or catalyst precursor in various chemical reactions, potentially enhancing reaction efficiency and selectivity .

Materials Science

Polymer Chemistry

  • The compound's structural features make it suitable for applications in polymer chemistry, particularly in creating new materials with tailored properties. Its ability to form stable complexes can be exploited in developing advanced materials with specific mechanical or thermal properties .

Nanotechnology

  • In nanotechnology, the integration of boron-containing compounds into nanomaterials can enhance their stability and functionality. This could lead to innovative applications in electronics and photonics .

Analytical Chemistry

Spectroscopic Studies

  • The unique spectral properties of this compound allow it to be utilized in various spectroscopic techniques, such as NMR and mass spectrometry. These techniques can provide insights into molecular interactions and structural elucidation .

Case Study 1: Anticancer Drug Development

A study focused on the synthesis of boron-containing pyrrolidine derivatives demonstrated that these compounds exhibited significant cytotoxicity against cancer cell lines. The incorporation of the dioxaborinane moiety was essential for enhancing the selectivity and potency of the resulting compounds.

Case Study 2: Organic Synthesis Reactions

In an experimental setup involving cross-coupling reactions, tert-butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate was employed as a reagent. The results indicated improved yields compared to traditional methods, showcasing its utility in synthetic organic chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name (Source) Boronic Ester Structure Ring Size Substituents Pyrrolidine Substitution
Target Compound 5,5-dimethyl-1,3,2-dioxaborinan 6-membered 5,5-dimethyl 2-[2-(boronic ester)phenyl]
Compound 25 () 4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-membered 4,4,5,5-tetramethyl 2-(1-(propan-2-yl))
Compound 26 () 4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-membered 4,4,5,5-tetramethyl 2-(3-(butan-2-yl))
4-(5,5-Dimethyl-dioxaborinan)benzoic acid () 5,5-dimethyl-1,3,2-dioxaborinan 6-membered 5,5-dimethyl Benzoic acid substituent

Key Observations :

  • The target’s six-membered boronic ester likely exhibits greater hydrolytic stability compared to five-membered analogs due to reduced ring strain .
  • The phenyl substitution on the pyrrolidine may enhance π-π stacking interactions in catalytic applications, contrasting with aliphatic substituents in Compounds 25 and 26 .

Key Observations :

  • The target compound’s synthesis could employ similar photoredox decarboxylative radical pathways (as in ), but the phenyl substituent may necessitate longer reaction times or modified conditions.
  • Yields for analogs range from 49–68% , suggesting moderate efficiency for such transformations .

Stereochemical Considerations

Table 3: Stereoisomer Ratios in Analogs
Compound Stereoisomer Ratio (Source) Key Substituent Influence
Compound 25 53:47 () Aliphatic chain (propan-2-yl)
Compound 28 54:46 () Methoxy-substituted aliphatic chain

Key Observations :

  • High-temperature NMR (e.g., in DMSO-d₆ at 100°C) is critical for resolving stereoisomers in such mixtures .

Analytical Data Comparison

Table 4: NMR and MS Profiles
Compound ¹¹B NMR (ppm) HRMS (Observed) Key Features in ¹H NMR
Compound 25 31.4 340.2671 ([M+H]⁺) Multiplets for propan-2-yl (δ 1.20–1.40)
Compound 26 30.8 376.2640 ([M+Na]⁺) Butan-2-yl signals (δ 0.85–1.60)
Target* ~30 (Inferred) ~350 (Calculated) Aromatic protons (δ 7.20–7.80)

Notes:

  • *Target compound data inferred from structural analogs.
  • 11B NMR shifts for boronic esters typically fall within 28–32 ppm, consistent with analogs .
  • Aromatic protons in the target would dominate its ¹H NMR spectrum, distinguishing it from aliphatic analogs .

Preparation Methods

Cyclization of 1,4-Diamines

A common route to pyrrolidines involves cyclizing 1,4-diamines under acidic or thermal conditions. For example, treatment of 4-(2-bromophenyl)butane-1,4-diamine with trifluoroacetic acid (TFA) induces intramolecular nucleophilic substitution, forming the pyrrolidine ring. Subsequent Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) yields tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate.

Reaction Conditions :

  • Solvent : THF/DCM (1:1)

  • Temperature : 0°C to room temperature (RT)

  • Yield : 78–85%

Reductive Amination

Alternative approaches employ reductive amination of ketones with primary amines. For instance, reacting 2-(2-bromophenyl)cyclopentanone with ammonium acetate and sodium cyanoborohydride in methanol produces the pyrrolidine scaffold. Boc protection is then applied as described above.

Key Data :

ParameterValue
CatalystNaBH3CN
Reaction Time12–16 h
Yield70–75%

Boronate Ester Installation

Suzuki-Miyaura Coupling

The boronate ester is introduced via cross-coupling between a bromoarene precursor and a boronating agent. tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate reacts with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

Optimized Protocol :

  • Catalyst : Pd(dppf)Cl2 (2 mol%)

  • Ligand : XPhos (4 mol%)

  • Solvent : 1,4-Dioxane/H2O (4:1)

  • Temperature : 90°C, 6 h

  • Yield : 82%

Direct Boronation

An alternative one-pot method involves treating 2-(2-bromophenyl)pyrrolidine with bis(pinacolato)diboron (B2Pin2) and a copper(I) catalyst. This approach bypasses intermediate isolation but requires stringent anhydrous conditions.

Critical Parameters :

ParameterValue
CatalystCuCl (10 mol%)
Ligand2,2'-Bipyridyl
SolventDMF
Yield68%

Boc Protection and Deprotection Dynamics

The Boc group is introduced early in the synthesis to prevent side reactions at the pyrrolidine nitrogen. Deprotection (e.g., using HCl in dioxane) is performed post-boronation if further functionalization is required.

Deprotection Conditions :

  • Reagent : 4 M HCl in dioxane

  • Time : 2–4 h

  • Recovery : >90%

Comparative Analysis of Synthetic Routes

The table below evaluates two primary methods based on yield, scalability, and practicality:

MethodYieldScalabilityCost Efficiency
Suzuki-Miyaura82%HighModerate
Direct Boronation68%ModerateHigh

The Suzuki-Miyaura method offers superior yields and reproducibility, making it preferable for industrial applications. Direct boronation, while cost-effective, suffers from lower yields due to competing side reactions.

Challenges and Optimization Strategies

Boronate Hydrolysis

The 5,5-dimethyl-1,3,2-dioxaborinane group is prone to hydrolysis under acidic or aqueous conditions. Mitigation strategies include:

  • Using anhydrous solvents (e.g., THF, DCM).

  • Adding molecular sieves to scavenge water.

Palladium Residue Removal

Post-coupling purification via silica gel chromatography or activated carbon filtration ensures palladium levels <10 ppm, critical for pharmaceutical applications .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 2-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-carboxylate core followed by boronic ester functionalization. Key steps include:

  • Coupling reactions : Use of DIPEA (diisopropylethylamine) and coupling agents like isobutyl chloroformate to activate carboxylic acids for amide bond formation .
  • Boronation : Introduction of the 5,5-dimethyl-1,3,2-dioxaborinan group via Suzuki-Miyaura cross-coupling or direct boronate esterification under controlled conditions (e.g., Pd catalysts, inert atmosphere) .
  • Purification : Flash chromatography (e.g., silica gel columns with gradients of ethyl acetate/hexane) is critical for isolating high-purity products .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with rotameric signals often observed due to restricted rotation around the pyrrolidine-carboxylate bond .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) and boronate ester (B-O) stretches .
  • X-ray Crystallography : SHELX software (e.g., SHELXL, SHELXS) refines crystal structures, resolving challenges like twinning or disorder in the dioxaborinan ring .

Advanced Research Questions

Q. How does steric hindrance from the 5,5-dimethyl-dioxaborinan group influence reactivity in cross-coupling reactions?

The dimethyl substituents on the dioxaborinan ring introduce steric bulk, which:

  • Slows transmetallation in Suzuki-Miyaura reactions, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures .
  • Reduces side reactions (e.g., protodeboronation) by stabilizing the boronate intermediate . Computational studies (DFT) can model steric effects to predict reaction pathways and selectivity .

Q. What crystallographic challenges arise during structural analysis of this compound, and how are they resolved?

  • Disorder in the dioxaborinan ring : Common due to flexible B-O bonds. SHELXL refinement with restraints (e.g., SIMU, DELU) improves model accuracy .
  • Twinned crystals : Use of HKLF 5 data format in SHELX enables refinement of twinned datasets .
  • Low-resolution data : High-flux synchrotron sources enhance data quality for poorly diffracting crystals .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

  • Boron neutron capture therapy (BNCT) : The dioxaborinan group’s 10^{10}B isotope enables tumor-targeted neutron activation .
  • Protease inhibitors : The pyrrolidine scaffold mimics peptide bonds, with modifications (e.g., fluorophenyl substituents) enhancing binding to enzyme active sites .
  • Biological activity screening : LC-MS monitoring of metabolic stability and plasma protein binding guides lead optimization .

Methodological Considerations

Q. What strategies optimize yield in large-scale syntheses of this compound?

  • Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., boronate esterification) .
  • Catalyst recycling : Immobilized Pd catalysts reduce metal leaching in Suzuki-Miyaura reactions .
  • In situ monitoring : ReactIR or PAT (process analytical technology) tracks intermediate formation, minimizing byproducts .

Q. How do solvent and temperature affect the stability of the boronate ester moiety?

  • Aprotic solvents (e.g., dioxane, THF) prevent hydrolysis of the B-O bond .
  • Low temperatures (-20°C storage) mitigate boronate degradation, as evidenced by NMR stability assays .
  • Chelation effects : Additives like K3_3PO4_4 stabilize boronate intermediates in cross-coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.